

Spectroscopic Data of N-Benzylidene-2-propynylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzylidene-2-propynylamine*

Cat. No.: *B016244*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the imine compound, **N-Benzylidene-2-propynylamine**. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparative analysis of structurally similar compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-Benzylidene-2-propynylamine**. These values are estimated based on the analysis of its constituent functional groups (a terminal alkyne, an imine, and a monosubstituted benzene ring) and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **N-Benzylidene-2-propynylamine**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.3 - 8.5	Singlet (s)	1H	Imine proton (-CH=N-)
~7.7 - 7.9	Multiplet (m)	2H	Aromatic protons (ortho to -CH=N-)
~7.4 - 7.6	Multiplet (m)	3H	Aromatic protons (meta and para to - CH=N-)
~4.3 - 4.5	Doublet (d)	2H	Methylene protons (- N-CH ₂ -C≡)
~2.3 - 2.5	Triplet (t)	1H	Acetylenic proton (- C≡CH)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **N-Benzylidene-2-propynylamine**

Chemical Shift (δ) ppm	Assignment
~160 - 165	Imine carbon (-CH=N-)
~135 - 140	Aromatic carbon (ipso- to -CH=N-)
~130 - 135	Aromatic carbon (para to -CH=N-)
~128 - 130	Aromatic carbons (ortho and meta to -CH=N-)
~80 - 85	Acetylenic carbon (-C≡CH)
~70 - 75	Acetylenic carbon (-C≡CH)
~50 - 55	Methylene carbon (-N-CH ₂ -C≡)

Table 3: Predicted IR Spectroscopic Data for **N-Benzylidene-2-propynylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch (alkyne)
~3050	Medium	=C-H stretch (aromatic)
~2120	Medium, Sharp	C≡C stretch (alkyne) [1] [2] [3] [4]
~1640	Medium	C=N stretch (imine)
~1600, 1480, 1450	Medium to Weak	C=C stretches (aromatic ring)
~750, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (EI) Data for **N-Benzylidene-2-propynylamine**

m/z	Possible Fragment Ion
143	[M] ⁺ (Molecular Ion)
142	[M-H] ⁺
115	[M-C ₂ H ₃] ⁺
104	[C ₇ H ₆ N] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following sections detail the methodologies for the synthesis of **N-Benzylidene-2-propynylamine** and the acquisition of its spectroscopic data.

Synthesis of N-Benzylidene-2-propynylamine

This procedure is adapted from known methods for imine synthesis.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 equivalent) and propargylamine (1.0-1.1 equivalents) in a suitable solvent

such as dichloromethane or toluene.

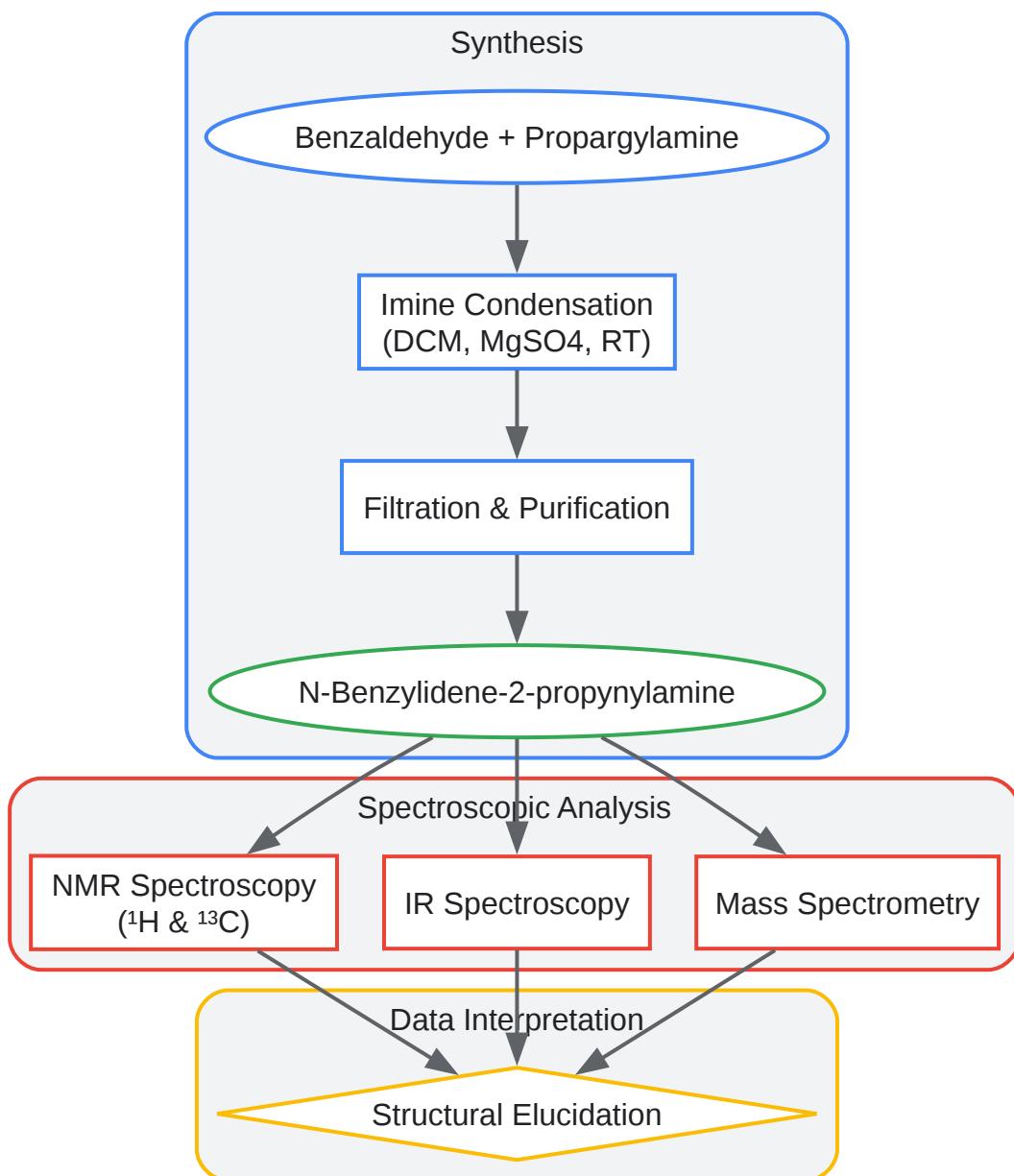
- Drying: Add an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to the mixture to remove the water formed during the reaction.
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, filter the mixture to remove the drying agent.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9][10][11][12]

- Sample Preparation: Dissolve 5-10 mg of the purified **N-Benzylidene-2-propynylamine** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .

2. Fourier-Transform Infrared (FT-IR) Spectroscopy[13][14][15]


- Sample Preparation: For a neat liquid sample, place a drop of the purified product between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Acquire a background spectrum of the clean plates or ATR crystal and subtract it from the sample spectrum.

3. Mass Spectrometry (MS)[16][17][18][19][20]

- Sample Introduction: Introduce a dilute solution of the purified sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization.
- Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of **N-Benzylidene-2-propynylamine**.

[Click to download full resolution via product page](#)

Synthesis and Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. peerj.com [peerj.com]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. uoguelph.ca [uoguelph.ca]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Data of N-Benzylidene-2-propynylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016244#spectroscopic-data-nmr-ir-ms-of-n-benzylidene-2-propynylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com